

An In-depth Technical Guide to Ikarugamycin (CAS 1523-06-4)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2,4,6- Trifluorobenzenesulphonamide |
| CAS No.: | 502642-77-5 |
| Cat. No.: | B2503280 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, identified by the Chemical Abstracts Service (CAS) number 1523-06-4, is a structurally complex natural product with a range of significant biological activities.^{[1][2][3]} First isolated from the bacterium *Streptomyces phaeochromogenes* subsp. *ikaruganensis*, this compound belongs to the polycyclic tetramate macrolactams (PTMs) class of secondary metabolites.^{[3][4]} PTMs are characterized by a unique architecture comprising a macrolactam ring, a tetramic acid moiety, and a series of carbocyclic rings.^{[1][3]} Ikarugamycin has garnered considerable interest within the scientific community for its potent antiprotozoal, antifungal, and antibacterial properties.^{[1][3]} Furthermore, it has emerged as a valuable chemical probe for investigating fundamental cellular processes, specifically as an inhibitor of clathrin-mediated endocytosis.^{[2][5]} This guide provides a comprehensive overview of the chemical structure, molecular weight, and key technical aspects of Ikarugamycin, tailored for professionals in research and drug development.

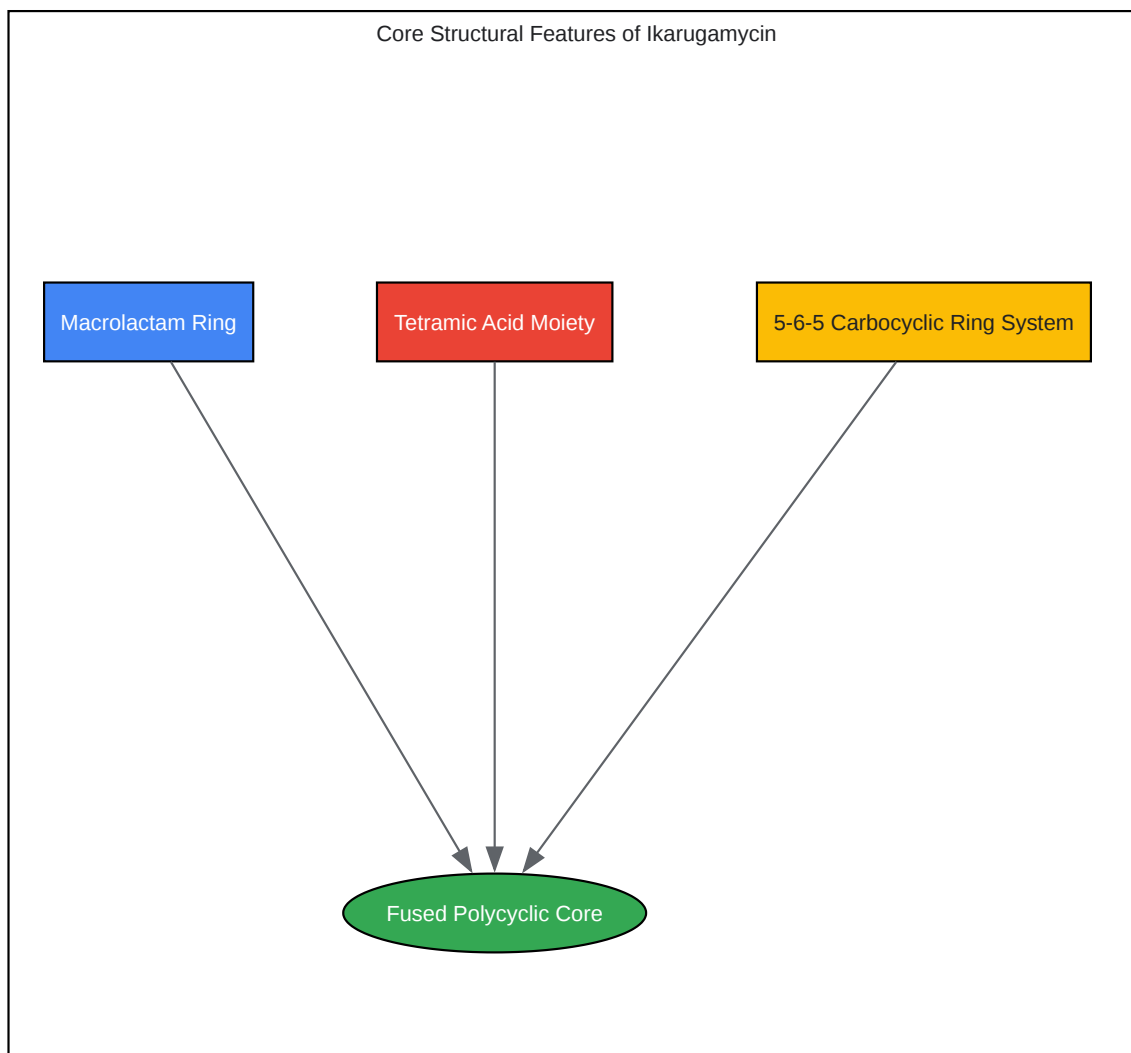
Physicochemical Properties

A summary of the key physicochemical properties of Ikarugamycin is presented in the table below.

| Property | Value | Source |
|---------------------|---|--------------------|
| CAS Registry Number | 1523-06-4 | Internal Knowledge |
| Molecular Formula | C ₂₉ H ₃₈ N ₂ O ₄ | [1][4] |
| Molecular Weight | 478.6330 Da | [4] |
| Accurate Mass | 478.2832 Da | [4] |
| Class | Polycyclic Tetramate Macrolactam (PTM) | [3][6] |
| Origin | Streptomyces phaeochromogenes subsp. ikaruganensis | [3][4] |

Chemical Structure

The intricate molecular architecture of Ikarugamycin is central to its biological function. Its structure features a distinctive 5-6-5 carbocyclic ring system fused to a macrolactam ring which incorporates a tetramic acid unit.[3] The structural elucidation of Ikarugamycin and its derivatives has been accomplished through a combination of advanced spectroscopic techniques, including electrospray-time of flight mass spectrometry (ESI-TOF MS) and various 1D and 2D nuclear magnetic resonance (NMR) analyses.[1]



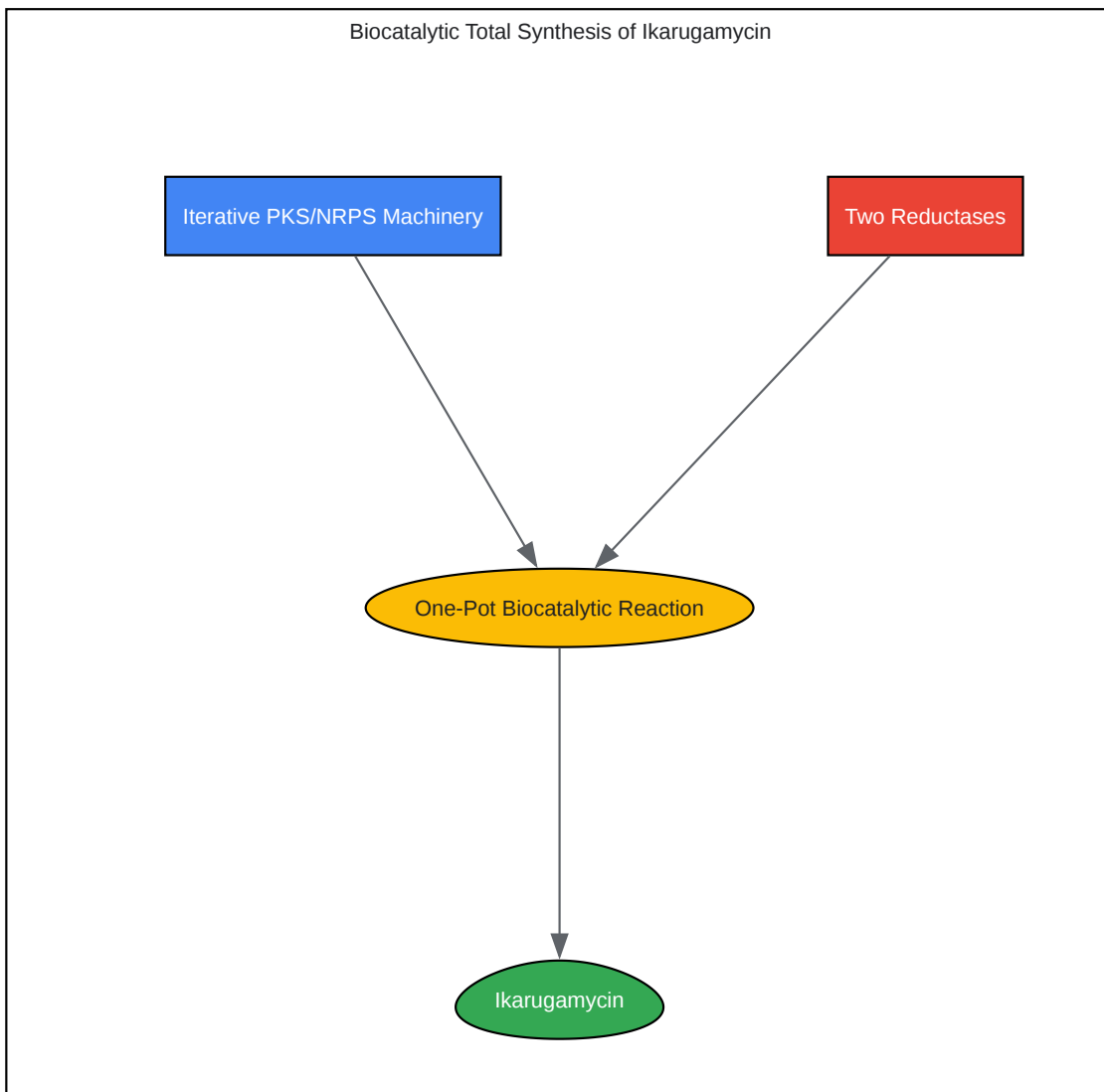
[Click to download full resolution via product page](#)

Caption: Core structural components of Ikarugamycin.

Biosynthesis and Total Synthesis

The biosynthesis of Ikarugamycin involves a complex enzymatic cascade. Insights into its formation have been gained through the heterologous expression of its biosynthetic gene cluster in *Escherichia coli*.^[6] This has revealed the involvement of an iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery.^[7]

The structural complexity of Ikarugamycin has made it a challenging target for chemical synthesis. A significant breakthrough was the development of a biocatalytic total synthesis.^[7] This innovative approach utilizes an iterative PKS/NRPS machinery and two reductases to construct 15 carbon-carbon and 2 carbon-nitrogen bonds in a one-pot biocatalytic reaction.^[7]



[Click to download full resolution via product page](#)

Caption: Key elements of the biocatalytic total synthesis of Ikarugamycin.

Mechanism of Action and Biological Activities

Ikarugamycin exhibits a range of biological activities, with its primary mechanism of action in mammalian cells being the inhibition of clathrin-mediated endocytosis (CME).[2][5] CME is a crucial cellular process for the uptake of nutrients, regulation of cell surface receptors, and entry of some pathogens. Ikarugamycin has been shown to inhibit the uptake of the transferrin receptor, a classic cargo of the CME pathway, with a half-maximal inhibitory concentration (IC50) of 2.7 μM in H1299 cells.[2] The inhibitory effects on CME are acute and reversible, making it a useful tool for studying endocytic trafficking.[2]



[Click to download full resolution via product page](#)

Caption: Ikarugamycin's inhibitory effect on clathrin-mediated endocytosis.

Beyond its effects on endocytosis, Ikarugamycin displays potent antimicrobial and antiprotozoal activities.

- **Antibacterial Activity:** Ikarugamycin has demonstrated strong inhibitory activity against methicillin-resistant *Staphylococcus aureus* (MRSA) with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL.[1] It has also shown bactericidal activity against intracellular *S. aureus* in a bovine mammary epithelial cell model, suggesting its potential for treating persistent infections.[3][8]
- **Antifungal Activity:** The compound exhibits antifungal activity against pathogenic fungi such as *Aspergillus fumigatus* and *Candida albicans*. [1]
- **Antiprotozoal Activity:** The initial discovery of Ikarugamycin was linked to its strong antiprotozoal properties.[1]

Applications in Research and Drug Development

The specific and potent inhibition of clathrin-mediated endocytosis by Ikarugamycin makes it an invaluable tool for cell biologists studying vesicular trafficking and other cellular processes that rely on this pathway.[2][5] Its use in plant cells has also been reported.[2]

From a drug development perspective, the diverse biological activities of Ikarugamycin present several avenues for exploration. Its potent activity against MRSA highlights its potential as a lead compound for the development of new antibiotics to combat drug-resistant bacteria.[1][3] Furthermore, its antifungal and antiprotozoal properties warrant further investigation for the development of novel therapeutic agents.

Conclusion

Ikarugamycin (CAS 1523-06-4) is a fascinating natural product with a complex chemical structure and a compelling profile of biological activities. Its role as a specific inhibitor of clathrin-mediated endocytosis provides researchers with a powerful tool to dissect fundamental cellular mechanisms. Moreover, its potent antibacterial, antifungal, and antiprotozoal properties underscore its potential as a scaffold for the development of new therapeutic agents. The successful biocatalytic total synthesis of Ikarugamycin opens up possibilities for generating analogues and conducting structure-activity relationship studies, which will be crucial for advancing this promising natural product towards clinical applications.

References

- New Ikarugamycin Derivatives with Antifungal and Antibacterial Properties from *Streptomyces zhaozhouensis*. MDPI. [[Link](#)]
- Ikarugamycin: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis. PMC. [[Link](#)]
- Antibacterial Activity of Ikarugamycin against Intracellular *Staphylococcus aureus* in Bovine Mammary Epithelial Cells In Vitro Infection Model. PMC. [[Link](#)]
- Ikarugamycin: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis | Request PDF. ResearchGate. [[Link](#)]
- Antibacterial Activity of Ikarugamycin against Intracellular *Staphylococcus aureus* in Bovine Mammary Epithelial Cells In Vitro Infection Model. FAO AGRIS. [[Link](#)]
- NPA003249 - Natural Products Atlas | Compounds. Natural Products Atlas. [[Link](#)]
- Heterologous reconstitution of ikarugamycin biosynthesis in *E. coli*. PubMed. [[Link](#)]
- Biocatalytic Total Synthesis of Ikarugamycin. PubMed. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. New Ikarugamycin Derivatives with Antifungal and Antibacterial Properties from *Streptomyces zhaozhouensis* [mdpi.com]
2. Ikarugamycin: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
3. Antibacterial Activity of Ikarugamycin against Intracellular *Staphylococcus aureus* in Bovine Mammary Epithelial Cells In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
4. npatlas.org [npatlas.org]
5. researchgate.net [researchgate.net]

- [6. Heterologous reconstitution of ikarugamycin biosynthesis in E. coli - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Biocatalytic Total Synthesis of Ikarugamycin - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Antibacterial Activity of Ikarugamycin against Intracellular *Staphylococcus aureus* in Bovine Mammary Epithelial Cells In Vitro Infection Model \[agris.fao.org\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to Ikarugamycin (CAS 1523-06-4)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2503280/docs#an-in-depth-technical-guide-to-ikarugamycin-cas-1523-06-4\]](https://www.benchchem.com/product/b2503280/docs#an-in-depth-technical-guide-to-ikarugamycin-cas-1523-06-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check